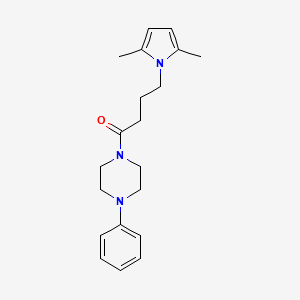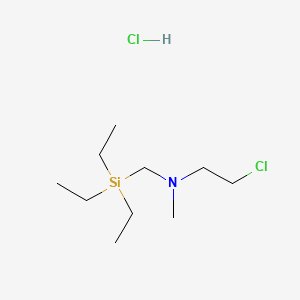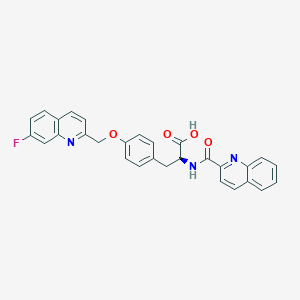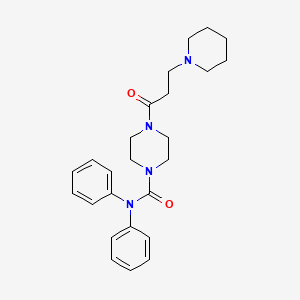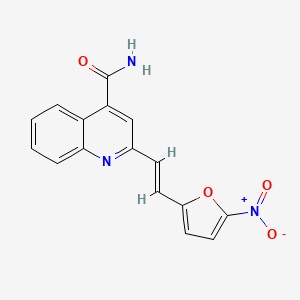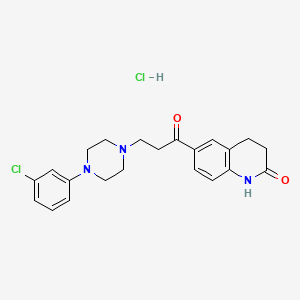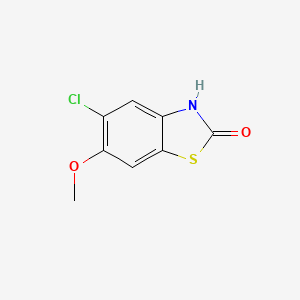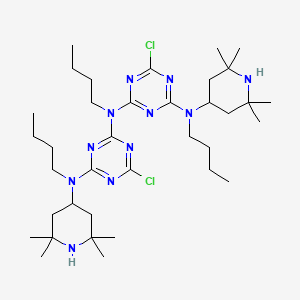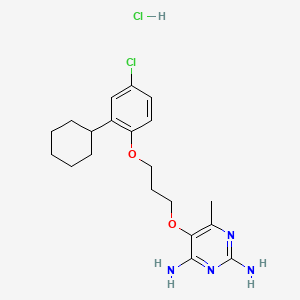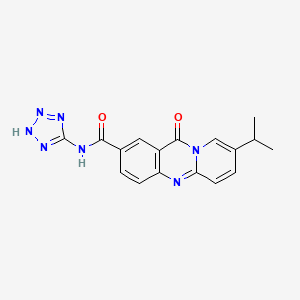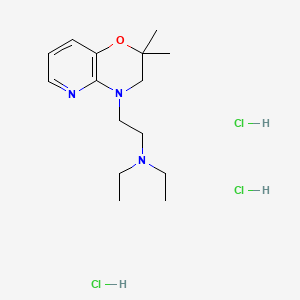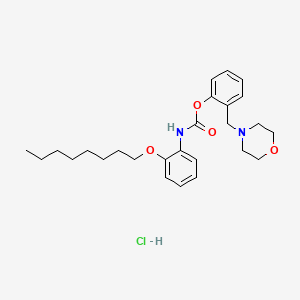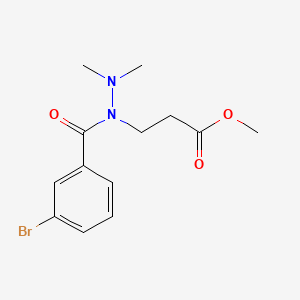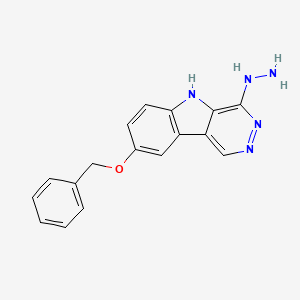
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone is a complex organic compound with the molecular formula C17H15N5O and a molecular weight of 305.3339 This compound is known for its unique structure, which includes a pyridazinoindole core and a phenylmethoxy group
Méthodes De Préparation
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone involves multiple steps, typically starting with the preparation of the pyridazinoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylmethoxy group is then introduced through a substitution reaction, followed by the formation of the hydrazone moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the hydrazone group to form amines.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential use in drug discovery and development.
Medicine: Preliminary research suggests that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Further studies are needed to fully understand its medical potential.
Mécanisme D'action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone moiety is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone stands out due to its unique combination of a pyridazinoindole core and a phenylmethoxy group. Similar compounds include:
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone: This compound lacks the phenylmethoxy group, which may result in different chemical and biological properties.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
84576-41-0 |
|---|---|
Formule moléculaire |
C17H15N5O |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
(8-phenylmethoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine |
InChI |
InChI=1S/C17H15N5O/c18-21-17-16-14(9-19-22-17)13-8-12(6-7-15(13)20-16)23-10-11-4-2-1-3-5-11/h1-9,20H,10,18H2,(H,21,22) |
Clé InChI |
XEHAAUWLBWFZSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=C(N=NC=C34)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


